An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional, fluorescent crosslinking agent. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent probes for biomolecule labeling, detection, and the study of molecular interactions. This document details the physicochemical properties, mechanism of action, and key applications of this reagent. Furthermore, it offers detailed experimental protocols for its use in protein labeling and crosslinking, and presents a conceptual workflow for its application in studying protein-protein interactions, visualized with a Graphviz diagram.
Introduction
Bis-(N,N'-PEG4-NHS ester)-Cy5 is a sophisticated chemical probe that integrates a bright, far-red cyanine (B1664457) dye (Cy5) with a bifunctional crosslinking architecture. The molecule features two N-hydroxysuccinimide (NHS) ester groups, making it reactive towards primary amines present on biomolecules such as proteins and oligonucleotides. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances its aqueous solubility, minimizing aggregation and non-specific binding, which is often a challenge with cyanine dyes.[1] This unique combination of features makes it a valuable tool for a range of applications, from simple fluorescent labeling to more complex studies of protein-protein interactions and the creation of well-defined bioconjugates.
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is largely determined by its chemical and photophysical characteristics. Bis-(N,N'-PEG4-NHS ester)-Cy5 exhibits properties that make it well-suited for biological applications, particularly in environments where background fluorescence is a concern.
| Property | Value | Reference |
| Molecular Formula | C55H73ClN4O16 | [2] |
| Molecular Weight | ~1081.7 g/mol | [2] |
| CAS Number | 2107273-48-1 | [2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | Estimated 0.07 - 0.2 | [3] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage | -20°C, desiccated and protected from light |
Note on Quantum Yield: The quantum yield for the non-PEGylated Cy5-NHS ester is reported to be approximately 0.2.[3] PEGylation can sometimes lead to a decrease in quantum yield, with a similar PEGylated Cy5 derivative reported to have a quantum yield of 0.07.[3] The actual value for this specific compound may lie within this range.
Mechanism of Action
The reactivity of Bis-(N,N'-PEG4-NHS ester)-Cy5 is conferred by its two NHS ester groups. These groups react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions (pH 7.2-8.5) to form stable amide bonds. The reaction releases N-hydroxysuccinimide as a byproduct. The bifunctional nature of the molecule allows for the crosslinking of two amine-containing molecules or the labeling of a single molecule at two different sites, provided the steric conditions are favorable.
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications.
General Protein Labeling
This protocol describes the labeling of a single protein with Bis-(N,N'-PEG4-NHS ester)-Cy5. Depending on the molar ratio, this may result in the labeling of one or two primary amines on the same protein molecule.
Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS)
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Bis-(N,N'-PEG4-NHS ester)-Cy5
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column
Procedure:
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Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
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Prepare the Dye Stock Solution: Immediately before use, dissolve the Bis-(N,N'-PEG4-NHS ester)-Cy5 in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
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Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
Protein-Protein Crosslinking
This protocol outlines a hypothetical workflow for using Bis-(N,N'-PEG4-NHS ester)-Cy5 to crosslink two interacting proteins and confirm the interaction.
Materials:
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Purified Protein A and Protein B
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Bis-(N,N'-PEG4-NHS ester)-Cy5
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Reaction and quenching buffers as in 4.1.
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SDS-PAGE reagents
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Fluorescence imaging system
Procedure:
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Incubate Interacting Proteins: Mix Protein A and Protein B in a suitable interaction buffer at concentrations that favor complex formation. Incubate for 30-60 minutes.
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Prepare Dye Stock Solution: As described in 4.1.2.
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Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dye stock solution to the protein mixture.
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Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
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Quenching: Stop the reaction as described in 4.1.5.
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Analysis by SDS-PAGE:
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Run a sample of the reaction mixture on an SDS-PAGE gel.
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Visualize the gel using a fluorescence scanner with excitation and emission settings appropriate for Cy5. A band corresponding to the molecular weight of the Protein A-Protein B-Cy5 conjugate should be visible.
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Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
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